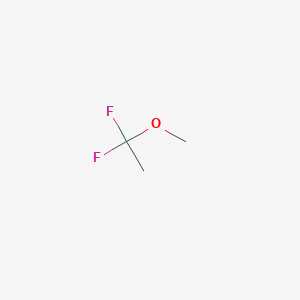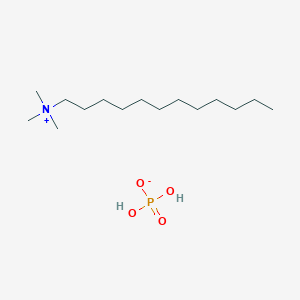
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-dodecylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl benzoates or other derivatives.
Applications De Recherche Scientifique
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its phenolic and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecylphenol: Shares the dodecylphenyl moiety but lacks the ester group.
3-Dodecyl-2-hydroxybenzoic acid: Contains the hydroxybenzoate structure but without the ester linkage to dodecylphenyl.
Dodecylbenzoate: Similar ester structure but with different alkyl chain lengths.
Uniqueness
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate is unique due to its combination of long alkyl chains and ester linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are important.
Propriétés
Numéro CAS |
164230-96-0 |
|---|---|
Formule moléculaire |
C37H58O3 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
(2-dodecylphenyl) 3-dodecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C37H58O3/c1-3-5-7-9-11-13-15-17-19-21-26-32-27-23-24-31-35(32)40-37(39)34-30-25-29-33(36(34)38)28-22-20-18-16-14-12-10-8-6-4-2/h23-25,27,29-31,38H,3-22,26,28H2,1-2H3 |
Clé InChI |
VVTDSKQWFJPRJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

